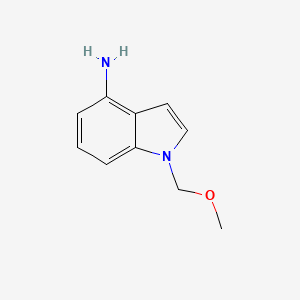![molecular formula C11H14F3NO B13169139 3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)
3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol is a fluorinated organic compound with the molecular formula C11H14F3NO. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol typically involves the reaction of 3,3,3-trifluoropropene with an appropriate amine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN)
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which 3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors by binding to their active sites .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-propanol: Another fluorinated alcohol with similar properties but different applications.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog used in different chemical reactions.
3,3,3-Trifluoro-2-(trifluoromethyl)propan-1-ol: A compound with additional fluorine atoms, leading to distinct reactivity.
Uniqueness
3,3,3-Trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol is unique due to its combination of a trifluoromethyl group and an amino alcohol structure. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H14F3NO |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-[[(1S)-1-phenylethyl]amino]propan-1-ol |
InChI |
InChI=1S/C11H14F3NO/c1-8(9-5-3-2-4-6-9)15-10(7-16)11(12,13)14/h2-6,8,10,15-16H,7H2,1H3/t8-,10?/m0/s1 |
Clave InChI |
WPRAZMSOEFRBNF-PEHGTWAWSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC(CO)C(F)(F)F |
SMILES canónico |
CC(C1=CC=CC=C1)NC(CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)

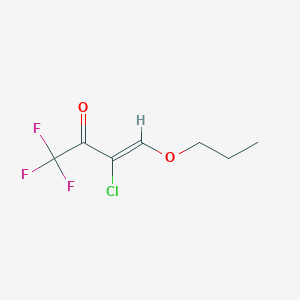
![7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13169084.png)

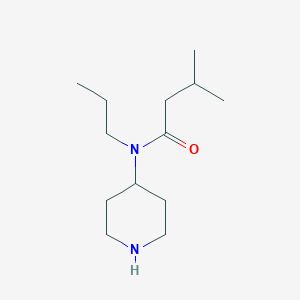
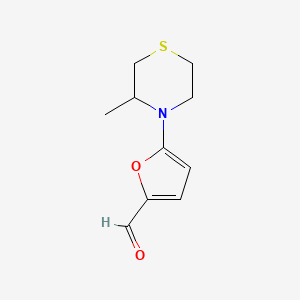
![1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one](/img/structure/B13169102.png)
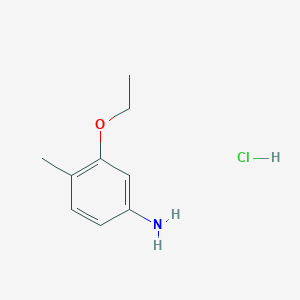
![6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13169118.png)
